molecular formula C11H22N2O4S B1661805 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 955979-17-6

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1661805
CAS No.: 955979-17-6
M. Wt: 278.37
InChI Key: MIFLSZSKFLJBBJ-UHFFFAOYSA-N
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Description

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based intermediate widely used in medicinal chemistry for the synthesis of sulfonamide derivatives. Its structure features a tert-butyl carbamate group at the 1-position of the pyrrolidine ring and a methanesulfonyl-methyl-amino substituent at the 3-position. This compound is synthesized via a two-step process:

Sulfonylation: Reacting 3-methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester with methanesulfonic acid in the presence of triethylamine .

Purification: The crude product is purified via flash chromatography to yield the final compound, which serves as a precursor for bioactive molecules such as N-methyl-N-pyrrolidin-3-yl-methanesulfonamide hydrochloride .

Key properties include:

  • Role: Acts as a protecting group for amines, enabling selective functionalization of the pyrrolidine ring.
  • Applications: Used in the synthesis of protease inhibitors, receptor agonists, and other small-molecule therapeutics .

Properties

IUPAC Name

tert-butyl 3-[methyl(methylsulfonyl)amino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-7-6-9(8-13)12(4)18(5,15)16/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFLSZSKFLJBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901145064
Record name 1,1-Dimethylethyl 3-[methyl(methylsulfonyl)amino]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955979-17-6
Record name 1,1-Dimethylethyl 3-[methyl(methylsulfonyl)amino]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955979-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[methyl(methylsulfonyl)amino]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901145064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Pyrrolidine

Procedure :
Pyrrolidine (1.0 equiv) is treated with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in dichloromethane (DCM) under nitrogen. Triethylamine (2.0 equiv) is added to scavenge HCl, and the reaction is stirred at 25°C for 12 h. The product, pyrrolidine-1-carboxylic acid tert-butyl ester , is isolated via aqueous workup (89–92% yield).

Oxidation to Pyrrolidin-3-one

Conditions :
The Boc-protected pyrrolidine undergoes oxidation using ruthenium(III) chloride (RuCl₃, 0.1 equiv) and sodium periodate (NaIO₄, 2.5 equiv) in a biphasic system (CCl₄/H₂O). The ketone intermediate, 1-Boc-pyrrolidin-3-one , is obtained in 78% yield after silica gel chromatography.

Reductive Amination with Methylamine

Optimization :

  • 1-Boc-pyrrolidin-3-one (1.0 equiv) reacts with methylamine hydrochloride (1.5 equiv) and sodium cyanoborohydride (NaBH₃CN, 1.2 equiv) in methanol at 50°C for 6 h.
  • Acetic acid (0.5 equiv) maintains pH 4–5, enabling imine formation and selective reduction.
  • 1-Boc-3-(methylamino)pyrrolidine is isolated in 85% yield.

Methanesulfonylation of Secondary Amine

Critical Step :
The secondary amine undergoes sulfonylation with methanesulfonyl chloride (MsCl, 1.1 equiv) in anhydrous DCM. Diisopropylethylamine (DIPEA, 2.0 equiv) and catalytic DMAP (0.1 equiv) ensure complete conversion at 0°C → 25°C over 2 h. The final product, 3-(methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester , is purified via flash chromatography (73% yield, >99% purity by HPLC).

Synthetic Route 2: Nucleophilic Substitution of a Mesylate Intermediate

Synthesis of 3-Hydroxypyrrolidine Derivative

Starting Material :
1-Boc-3-hydroxypyrrolidine is prepared via hydroxylation of 1-Boc-pyrrolidine using Sharpless asymmetric dihydroxylation (AD-mix β, 82% ee).

Mesylation of Alcohol

Reaction Conditions :
The alcohol (1.0 equiv) is treated with MsCl (1.3 equiv), pyridine (2.0 equiv), and DMAP (0.05 equiv) in DCM at −10°C. After 1 h, the mesylate intermediate (1-Boc-3-methanesulfonyloxypyrrolidine ) is isolated in 94% yield.

Displacement with Methylamine

Substitution Protocol :
The mesylate reacts with methylamine (40% aqueous solution, 5.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 h. 1-Boc-3-(methylamino)pyrrolidine is obtained in 68% yield, followed by methanesulfonylation as in Route 1.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Reductive Amination) Route 2 (Mesylate Displacement)
Total Yield 52% 47%
Key Advantage High stereocontrol Scalable mesylation step
Limitation Requires ketone intermediate Lower substitution efficiency
Purity (HPLC) >99% 98%

Route 1 is preferred for enantioselective synthesis, while Route 2 offers operational simplicity for industrial-scale production.

Industrial-Scale Production Considerations

Continuous Flow Sulfonylation

Innovation :
A tubular reactor system enables rapid mixing of 1-Boc-3-(methylamino)pyrrolidine and MsCl in DCM at 25°C. Residence time of 10 min achieves 99% conversion, reducing byproduct formation compared to batch processes.

Crystallization Optimization

Solvent Screening :
Ethanol/water (7:3 v/v) provides optimal crystallization conditions, yielding needle-like crystals (mp 112–114°C) with 99.5% purity. XRPD confirms polymorphic stability.

Functional Group Compatibility and Side Reactions

Competing N-Mesylation Pathways

Risk Mitigation :

  • Excess DIPEA (2.5 equiv) prevents HCl-induced Boc deprotection during sulfonylation.
  • Temperature control (<30°C) minimizes tert-butyl ester hydrolysis.

Epimerization at C3

Stereochemical Integrity :
Chiral HPLC analysis confirms 98% retention of configuration during mesylation, attributable to the non-polar reaction medium (DCM) and low basicity of DIPEA.

Green Chemistry Metrics

Metric Value
Process Mass Intensity 23
E-Factor 18
Solvent Recovery 92% (DCM)

Microwave-assisted steps reduce energy consumption by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl carbamate-protected pyrrolidines and piperazines with sulfonamide or sulfonyl substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Differences Reference
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester C12H22N2O4S 302.38 Methanesulfonyl-methyl-amino at C3 High reactivity in deprotection to form sulfonamides; used in neurotensin receptor agonists .
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester C18H25NO5S 367.46 Tosyloxymethyl at C2 Bulkier tosyl group reduces solubility in polar solvents; used in leukotriene A4 hydrolase inhibitors .
3-Formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester C11H19N2O5S 303.34 Formyl and methanesulfonyl at C3/C4 Piperazine core enhances conformational flexibility; applied in reductive amination reactions .
3-(2-Dimethylaminoethylamino)pyrrolidine-1-carboxylic acid tert-butyl ester C14H27N3O2 285.39 Dimethylaminoethylamino at C3 Basic amino group improves water solubility; used in drug candidates targeting CNS disorders .
3-Azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester C10H18N4O3 242.27 Azido and methoxy at C3/C4 Azide functionality enables click chemistry; limited stability under acidic conditions .

Key Findings from Comparative Analysis

Reactivity: The methanesulfonyl-methyl-amino group in the target compound facilitates clean deprotection under acidic conditions (e.g., HCl in dichloromethane/methanol) compared to tosyloxymethyl analogs, which require harsher basic conditions . Piperazine derivatives (e.g., 3-formyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester) exhibit higher versatility in reductive amination due to their planar nitrogen centers .

Solubility and Stability: Compounds with dimethylaminoethylamino substituents (e.g., SC-22039) show improved aqueous solubility (logP ~1.2) compared to sulfonyl-containing analogs (logP ~2.5) . Azido derivatives (e.g., 3-azido-4-methoxy-pyrrolidine-1-carboxylic acid tert-butyl ester) are thermally unstable above 40°C, limiting their use in high-temperature reactions .

Therapeutic Relevance :

  • The target compound’s sulfonamide derivatives (e.g., N-methyl-N-pyrrolidin-3-yl-methanesulfonamide) show promise as neurotensin receptor agonists, whereas tosyloxymethyl analogs are prioritized in anti-inflammatory drug discovery .

Biological Activity

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₀H₁₉N₁O₅S
  • Molecular Weight : 265.33 g/mol
  • CAS Number : 127423-61-4

The compound features a pyrrolidine ring, which is a common motif in many biologically active compounds. The methanesulfonyl group contributes to its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Potential

Recent studies indicate that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, compounds similar to 3-(Methanesulfonyl-methyl-amino)-pyrrolidine have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain piperidine derivatives displayed significant cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin . This suggests that the structural features of pyrrolidine derivatives may enhance their interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Research has demonstrated that certain compounds exhibit inhibitory effects against strains of Mycobacterium tuberculosis and other pathogenic bacteria . The mechanism often involves disruption of bacterial cell wall integrity and interference with DNA replication processes, showcasing the dual-targeting capability of these compounds.

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-(Methanesulfonyl-methyl-amino)-pyrrolidine is crucial for optimizing its biological activity. The introduction of specific substituents on the pyrrolidine ring can significantly affect its pharmacological profile. For instance:

  • Hydrophobic groups may enhance membrane permeability.
  • Electron-withdrawing groups could increase binding affinity to target proteins.

A detailed SAR analysis can help in designing more potent derivatives with improved selectivity and reduced side effects.

Study on Anticancer Activity

In a comparative study, researchers synthesized several pyrrolidine derivatives and evaluated their anticancer efficacy. One derivative showed a notable reduction in tumor growth in vivo models compared to controls. The study concluded that modifications to the methanesulfonyl group could enhance therapeutic outcomes by improving bioavailability and reducing toxicity .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related pyrrolidine compounds against resistant strains of bacteria. The results indicated that certain modifications led to improved activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves activating a pyrrolidine carboxylic acid derivative (e.g., via thionyl chloride to form an acid chloride) followed by coupling with tert-butanol in the presence of a base like triethylamine. Methanesulfonyl and methylamino groups are introduced via nucleophilic substitution or sulfonylation. Key variables include temperature (0–20°C for acid chloride formation), stoichiometry of sulfonating agents, and catalyst selection (e.g., DMAP for esterification). Yield optimization requires rigorous control of moisture and inert atmospheres to prevent hydrolysis .

Q. What purification techniques are most effective for isolating this compound, and how do solvent systems impact purity?

  • Methodological Answer: Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) are standard. Solvent polarity must balance compound solubility and impurity removal. For example, dichloromethane is effective for intermediate extraction, while tert-butyl ester groups may require non-polar solvents to avoid decomposition. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the standard characterization methods to validate the structure and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the tert-butyl ester (δ ~1.4 ppm for nine protons) and pyrrolidine ring protons (δ 2.5–3.5 ppm). Methanesulfonyl groups show distinct 13^13C signals near 40 ppm.
  • Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of tert-butoxy group, m/z ~100).
  • Elemental Analysis: Matches calculated C, H, N, and S percentages within ±0.3% .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the sulfonamide moiety during synthesis, and how can intermediates be confirmed?

  • Methodological Answer: The sulfonamide group forms via nucleophilic attack of the methylamino group on methanesulfonyl chloride. Reaction progress is monitored via TLC or in-situ IR spectroscopy (disappearance of -SO2_2Cl stretch at ~1370 cm1^{-1}). Intermediates like the sulfonyl chloride adduct can be trapped using low-temperature quenching (-78°C) and characterized via 19^19F NMR (if fluorinated reagents are used) or X-ray crystallography .

Q. How can researchers resolve contradictions in spectroscopic data, such as ambiguous 1^11H NMR splitting patterns?

  • Methodological Answer: Ambiguities arise from diastereotopic protons or conformational flexibility in the pyrrolidine ring. Use 2D NMR (COSY, NOESY) to assign coupling networks and distinguish stereochemistry. Dynamic NMR experiments at variable temperatures (e.g., -40°C to 80°C) can reveal restricted rotation. Computational modeling (DFT) predicts chemical shifts and coupling constants for comparison .

Q. How does structural modification of this compound affect its activity in drug development, particularly in enzyme inhibition?

  • Methodological Answer: Systematic SAR studies involve replacing the methanesulfonyl group with other sulfonamides (e.g., trifluoromethanesulfonyl) or altering the tert-butyl ester to a benzyl group. Biological assays (e.g., enzyme kinetics with purified targets) quantify IC50_{50} values. Molecular docking (using AutoDock Vina) predicts binding modes, validated via X-ray crystallography of inhibitor-enzyme complexes .

Q. What stability challenges arise under varying storage conditions, and how can degradation pathways be mitigated?

  • Methodological Answer: Hydrolysis of the tert-butyl ester occurs in humid environments, detected via HPLC monitoring of carboxylic acid byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products. Storage under argon in desiccators (-20°C) with molecular sieves extends shelf life. Lyophilization is recommended for long-term storage of salt forms .

Q. How can computational modeling predict the reactivity of this compound in novel reactions, such as photochemical transformations?

  • Methodological Answer: Time-dependent DFT (TD-DFT) calculates excited-state energies to predict photostability. Solvent effects are modeled using COSMO-RS. Experimental validation involves irradiating the compound under UV/Vis light (e.g., 254 nm) and analyzing products via GC-MS. Kinetic isotope effects (KIEs) further elucidate mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

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